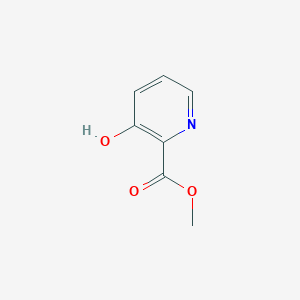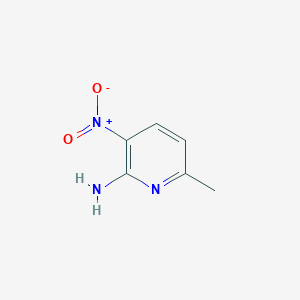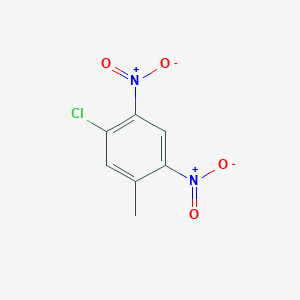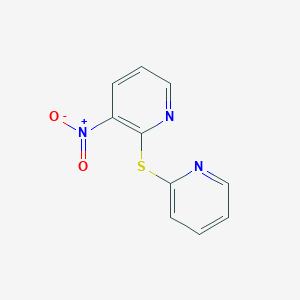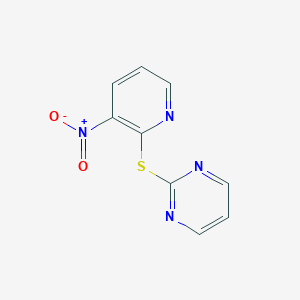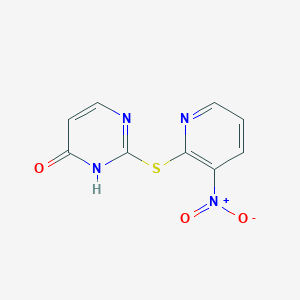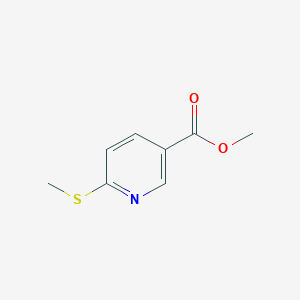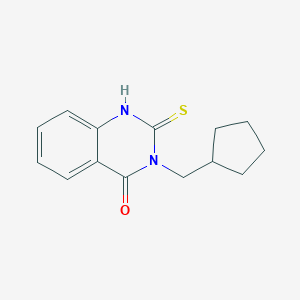
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a quinazoline derivative with a thiol group that has shown promising results in the development of new drugs and therapies.
科学的研究の応用
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one has shown potential applications in various fields of scientific research. One of the primary areas of interest is drug discovery and development. The compound has been found to have significant inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs and therapies.
作用機序
The mechanism of action of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes. Additionally, it has been shown to inhibit the activity of the angiotensin II receptor, which is involved in the regulation of blood pressure.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one are still being studied. However, it has been found to have significant effects on certain cellular processes and physiological functions. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
実験室実験の利点と制限
One of the primary advantages of using 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various areas of scientific research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use.
将来の方向性
There are several future directions for the research and development of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one. One potential direction is the development of new drugs and therapies based on the compound's inhibitory effects on certain enzymes and receptors. Additionally, further studies are needed to evaluate the compound's potential toxicity and safety profile. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has shown significant potential in various areas of scientific research. Its inhibitory effects on certain enzymes and receptors make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand the compound's biochemical and physiological effects and its potential applications in different fields of scientific research.
合成法
The synthesis of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
特性
CAS番号 |
331971-80-3 |
|---|---|
製品名 |
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one |
分子式 |
C14H16N2OS |
分子量 |
260.36 g/mol |
IUPAC名 |
3-(cyclopentylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2OS/c17-13-11-7-3-4-8-12(11)15-14(18)16(13)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18) |
InChIキー |
MJUNPNFIYVJKTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
正規SMILES |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
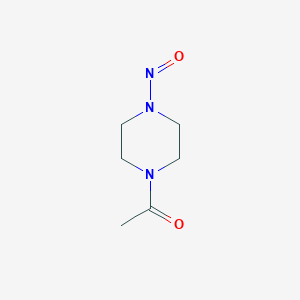
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
